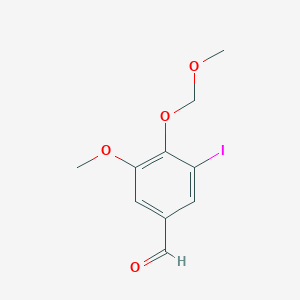
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H11IO4 and a molecular weight of 322.1 g/mol . It is characterized by the presence of iodine, methoxy, and methoxymethoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde typically involves the iodination of a suitable precursor followed by the introduction of methoxy and methoxymethoxy groups. One common synthetic route includes the following steps:
Iodination: A precursor benzaldehyde is iodinated using iodine and a suitable oxidizing agent.
Methoxylation: The iodinated intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Methoxymethoxylation: Finally, the compound is reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde can be compared with similar compounds such as:
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methoxymethoxy group, which affects its reactivity and applications.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: This compound has a hydroxyl group at a different position, leading to different chemical properties and uses.
4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a different core structure (isoxazole) and is used in different research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various scientific fields.
Propiedades
Número CAS |
212960-03-7 |
|---|---|
Fórmula molecular |
C10H11IO4 |
Peso molecular |
322.10 g/mol |
Nombre IUPAC |
3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3 |
Clave InChI |
ZZWBVJJETJLIQL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1I)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


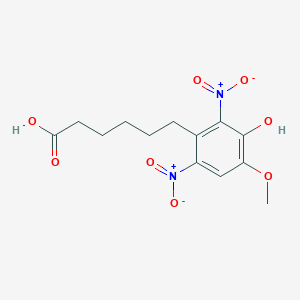
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
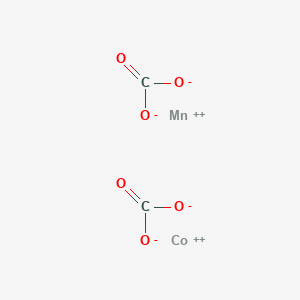
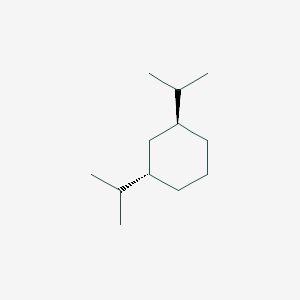
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)


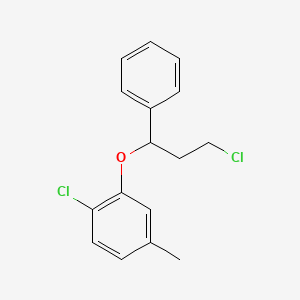
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
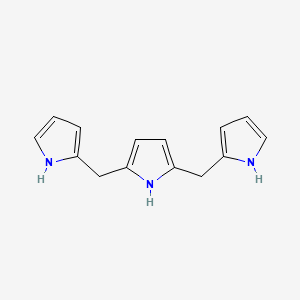
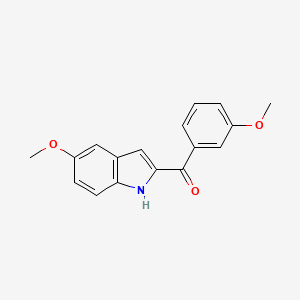
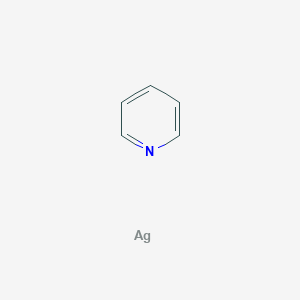
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
